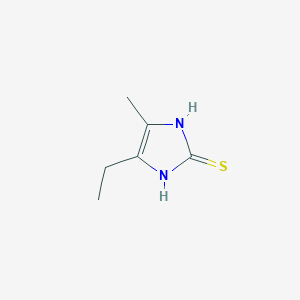
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4th position, a methyl group at the 5th position, and a thione group at the 2nd position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .
化学反応の分析
Types of Reactions
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .
科学的研究の応用
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of 4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
1-methyl-2-imidazolethiol: Known for its use in pharmaceuticals as an antithyroid agent.
2-mercapto-1-methylimidazole: Used in the synthesis of various organic compounds.
1,3-dihydro-1-methyl-2H-imidazole-2-thione: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the thione functionality, makes it a versatile compound for various applications .
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
4-ethyl-5-methyl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)7-6(9)8-5/h3H2,1-2H3,(H2,7,8,9) |
InChIキー |
VPIVLKVQUPWGCS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=S)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)
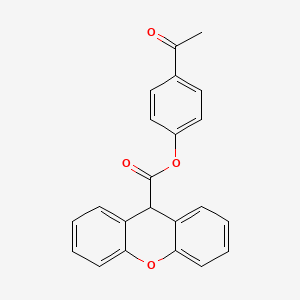
![N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B10876552.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10876555.png)
![9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B10876566.png)
![2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine](/img/structure/B10876569.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876571.png)
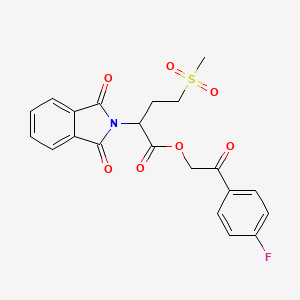
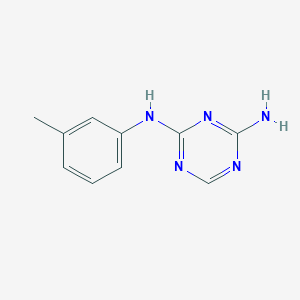
![3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10876593.png)
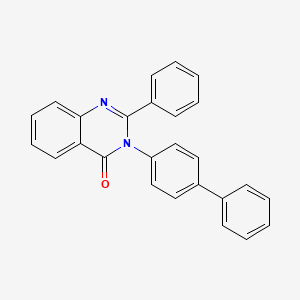
![4-[3-(3,4-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10876615.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10876617.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10876619.png)
